4-(2-Ethyl-6-fluoro-benzyl)-1h-imidazole
Description
4-(2-Ethyl-6-fluoro-benzyl)-1H-imidazole is a heterocyclic compound featuring a benzyl-substituted imidazole core. The benzyl group is substituted with an ethyl group at position 2 and a fluorine atom at position 4. This structural motif is significant in medicinal chemistry due to the imidazole ring’s ability to participate in hydrogen bonding and its role in modulating pharmacokinetic properties. The ethyl group enhances lipophilicity, while the fluorine atom improves metabolic stability and electronic interactions with biological targets .
Properties
Molecular Formula |
C12H13FN2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
5-[(2-ethyl-6-fluorophenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C12H13FN2/c1-2-9-4-3-5-12(13)11(9)6-10-7-14-8-15-10/h3-5,7-8H,2,6H2,1H3,(H,14,15) |
InChI Key |
DFJDZSUKLOXZCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)CC2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares substituents, molecular formulae, and key properties of 4-(2-Ethyl-6-fluoro-benzyl)-1H-imidazole with structural analogs:
Physicochemical Properties
- Lipophilicity : The ethyl group in this compound increases logP compared to methyl-substituted analogs (e.g., 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole, logP ~2.1) .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives, which exhibit improved half-lives in hepatic assays .
- Electronic Effects : The 6-fluoro substituent in the target compound may direct electrophilic substitution differently compared to 4-fluoro analogs, altering reactivity and binding modes .
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